molecular formula C19H17N3O6 B8147357 Pomalidomide-CO-PEG1-propargyl

Pomalidomide-CO-PEG1-propargyl

Cat. No.: B8147357
M. Wt: 383.4 g/mol
InChI Key: NECGAXFLPKIXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pomalidomide-CO-PEG1-propargyl is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-CO-PEG1-propargyl typically involves multiple steps, including substitution, click reactions, and addition reactions. The starting material often used is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The synthetic route may involve the following steps:

    Substitution Reaction: Introduction of the prop-2-ynoxy group.

    Click Reaction: Formation of the triazole ring.

    Addition Reaction: Final coupling to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-CO-PEG1-propargyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Pomalidomide-CO-PEG1-propargyl has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the modulation of cereblon protein activity. Cereblon is a part of the E3 ubiquitin ligase complex, which tags specific proteins for degradation. By binding to cereblon, Pomalidomide-CO-PEG1-propargyl facilitates the degradation of target proteins, such as GSPT1, thereby inhibiting uncontrolled cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-CO-PEG1-propargyl is unique due to its specific structural modifications that enhance its binding affinity to cereblon and its ability to selectively degrade target proteins. This specificity makes it a promising candidate for targeted cancer therapies and other medical applications.

Properties

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-3-prop-2-ynoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6/c1-2-9-28-10-8-15(24)20-12-5-3-4-11-16(12)19(27)22(18(11)26)13-6-7-14(23)21-17(13)25/h1,3-5,13H,6-10H2,(H,20,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECGAXFLPKIXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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